Acetophenone-13C

概述

描述

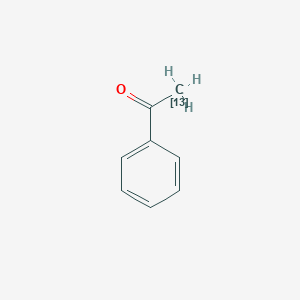

Acetophenone-methyl-13C: is a labeled compound where the methyl group of acetophenone is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including spectroscopy and tracer studies. The molecular formula of acetophenone-methyl-13C is C6H5CO13CH3, and it has a molecular weight of 121.14 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Acetophenone-methyl-13C can be synthesized through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .

Industrial Production Methods: Industrial production of acetophenone-methyl-13C typically involves the use of labeled precursors and specialized equipment to ensure high isotopic purity. The process may include multiple steps of purification and verification to achieve the desired isotopic enrichment.

化学反应分析

Types of Reactions: Acetophenone-methyl-13C undergoes various chemical reactions, including:

Reduction: It can be reduced to 1-phenylethanol using reducing agents such as sodium borohydride (NaBH4).

Substitution: Acetophenone can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: NaOCl, NaOH, heat

Reduction: NaBH4, methanol

Substitution: Various nucleophiles, solvents like DMF

Major Products:

Oxidation: Benzoic acid

Reduction: 1-Phenylethanol

Substitution: Various substituted acetophenones depending on the nucleophile used

科学研究应用

Analytical Chemistry Applications

2.1 NMR Spectroscopy

Acetophenone-13C is extensively used in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and dynamic studies of organic compounds. The unique chemical shifts observed in 13C NMR spectra provide critical insights into molecular environments.

Case Study: A study examined the 13C NMR spectra of 55 substituted acetophenones, revealing valuable information about their electronic environments and interactions .

Pharmacological Research

3.1 Drug Metabolism Studies

This compound is utilized in pharmacokinetics to study drug metabolism and bioavailability. The stable isotope allows researchers to trace metabolic pathways without the complications associated with radioactive isotopes.

3.2 Anticancer Research

Recent studies have investigated the effects of acetophenone derivatives on cancer cell lines. For instance, research demonstrated that certain acetophenone derivatives exhibit significant antiproliferative effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Acetophenone Derivative A | MCF-7 | 25 |

| Acetophenone Derivative B | A549 | 30 |

This data indicates the potential of acetophenone derivatives as therapeutic agents against specific cancers .

5.1 Tracing Organic Contaminants

The environmental applications of this compound include tracing organic contaminants in soil and water samples. Its isotopic signature helps differentiate between natural and anthropogenic sources of pollution.

作用机制

The mechanism of action of acetophenone-methyl-13C is primarily related to its role as a labeled compound. In biological systems, it can be used to trace metabolic pathways and understand the fate of carbon atoms. The labeled carbon-13 isotope allows for the detection and quantification of the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy .

相似化合物的比较

Acetophenone-13C: Similar to acetophenone-methyl-13C but with the carbon-13 isotope labeled at a different position.

Benzaldehyde-13C: Another labeled compound used in similar applications.

Benzophenone-13C: Used in photochemical studies and as a tracer in various reactions.

Uniqueness: Acetophenone-methyl-13C is unique due to its specific labeling at the methyl group, which provides distinct advantages in tracing studies and NMR spectroscopy. This specific labeling allows for precise tracking of the methyl group in various chemical and biological processes, making it a valuable tool in research.

生物活性

Acetophenone-13C is a stable isotope-labeled derivative of acetophenone, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with biological systems, potential applications in drug development, and its role in ecological contexts.

Overview of Acetophenone

Acetophenone (C8H8O) is a ketone that features a phenyl group attached to a carbonyl group. Its isotopically labeled counterpart, this compound, is utilized in various research applications, particularly in metabolic studies and tracing experiments due to the unique properties imparted by the 13C isotope.

Biological Properties

- Antimicrobial Activity : Acetophenone has been shown to exhibit antimicrobial properties. Research indicates that it can influence the skin microbiota and may act as an attractant for certain vector-borne parasites. For instance, Cheng et al. (2022) reported that acetophenone released from the skin microbiota of flavivirus-infected hosts attracts mosquitoes by suppressing antimicrobial proteins .

- Insect Attraction and Repellency : The compound has been studied for its dual role in attracting and repelling insects. Specifically, while acetophenone attracts Aedes aegypti mosquitoes, certain derivatives like 4-ethylacetophenone exhibit repellent effects against malaria mosquitoes (Anopheles gambiae) .

- Toxicological Studies : Toxicity assessments have indicated that acetophenone does not exhibit significant acute toxicity at moderate exposure levels. In subchronic studies involving Osborne-Mendel rats, no mortality was observed at doses up to 10,000 ppm . However, clinical signs such as salivation and reduced activity were noted at higher doses.

Case Studies

- Metabolic Tracing : In metabolic studies, this compound has been employed to trace metabolic pathways in various organisms. Its incorporation into metabolic processes allows researchers to elucidate biochemical pathways involving ketones.

- Chemical Shielding Analysis : High-resolution solid-state NMR techniques have been used to determine the carbon-13 chemical shielding tensors in acetophenone crystals, providing insights into molecular interactions at the atomic level .

Data Tables

Future Directions

Research on this compound should continue to explore its potential applications in drug development and ecological studies. Understanding its interactions with microbial communities and its role as a semiochemical could lead to innovative applications in pest control and therapeutic interventions.

属性

IUPAC Name |

1-phenyl(213C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-36-1 | |

| Record name | 71777-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acetophenone-methyl-13C particularly useful in studying polymerization reactions?

A1: Acetophenone-methyl-13C is valuable for studying polymerization reactions due to the presence of the Carbon-13 isotope in its structure. This isotope acts as a label that can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy []. By incorporating Acetophenone-methyl-13C into the initiation step of polymerization, researchers can analyze the resulting polymer chains with NMR and gain insights into the initiation mechanism and the distribution of monomers within the polymer chain.

Q2: How does the structure of Acetophenone-methyl-13C influence its reactivity in copolymerization reactions, specifically with styrene and methyl methacrylate?

A2: The research paper reveals that the phenacyl radical, generated from Acetophenone-methyl-13C, exhibits a preference for reacting with styrene over methyl methacrylate []. This selectivity is attributed to the structural characteristics of both the phenacyl radical and the monomers. Further research exploring the specific structural factors influencing this reactivity preference would be valuable.

Q3: What analytical techniques are used to characterize and quantify Acetophenone-methyl-13C in polymer samples?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to characterize and quantify Acetophenone-methyl-13C incorporated into polymer chains []. The presence of the Carbon-13 isotope allows for the identification and quantification of the labeled initiator fragments within the polymer structure, providing valuable information about the polymerization process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。